1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene

Description

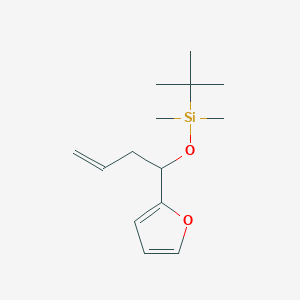

1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene is a synthetic organic compound characterized by a tert-butyldimethylsilyl (TBS) ether group, a furan-2-yl moiety, and a but-3-ene backbone. The TBS group serves as a hydrolytically stable protecting group for hydroxyl functionalities, while the furan ring contributes aromaticity and π-electron density, influencing reactivity in cycloaddition or substitution reactions. The conjugated diene system in the but-3-ene chain may enable applications in Diels-Alder reactions or polymer chemistry.

Properties

Molecular Formula |

C14H24O2Si |

|---|---|

Molecular Weight |

252.42 g/mol |

IUPAC Name |

tert-butyl-[1-(furan-2-yl)but-3-enoxy]-dimethylsilane |

InChI |

InChI=1S/C14H24O2Si/c1-7-9-13(12-10-8-11-15-12)16-17(5,6)14(2,3)4/h7-8,10-11,13H,1,9H2,2-6H3 |

InChI Key |

WWKRURBFKHWENK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC=C)C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the silyl ether group: This step involves the reaction of the furan derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.

Formation of the but-3-ene moiety: This can be accomplished through various methods, including Wittig reactions or cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The double bond in the but-3-ene moiety can be reduced to form the corresponding alkane.

Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to substitute the silyl ether group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the double bond can yield the corresponding alkane.

Scientific Research Applications

Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Its derivatives may have biological activity and could be investigated for potential therapeutic applications.

Medicine: The compound could be used in the development of new drugs or as a precursor for active pharmaceutical ingredients.

Industry: It may find applications in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The silyl ether group can protect reactive sites during chemical reactions, allowing for selective transformations.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound is compared to structurally related molecules with variations in substituents, backbone, or protective groups:

Table 1: Key Structural Analogs and Their Features

| Compound Name | Structural Features | Key Properties | Applications |

|---|---|---|---|

| (1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene () | TBS group, trifluoromethylphenoxy, iodine substituent | High stability; electrophilic iodine enhances cross-coupling reactivity | Medicinal chemistry (e.g., radiolabeling, drug intermediates) |

| 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene () | TBS-protected methoxyethene | Hydrolytic stability; milder cleavage conditions than bulkier silyl ethers | Protecting group in carbohydrate and steroid synthesis |

| 1-Furan-2-yl-3-pyridin-2-yl-propenone () | Furan and pyridine rings, α,β-unsaturated ketone | Antimicrobial activity (MIC: 75 µg/mL) | Antibacterial/antifungal agents |

| N-[1-(furan-2-yl)ethyl]cyclohexanamine () | Furan-ethyl-cyclohexanamine hybrid | Enhanced lipophilicity; CNS activity potential | Neurological research (e.g., receptor modulation) |

Reactivity and Stability

- TBS Group Influence : The TBS group in the target compound offers superior hydrolytic stability compared to trimethylsilyl (TMS) ethers, which degrade rapidly under acidic or aqueous conditions. However, it is less sterically hindered than triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups, enabling easier deprotection .

- Furan vs. Phenoxy Moieties: The electron-rich furan ring in the target compound enhances electrophilic substitution reactivity compared to the trifluoromethylphenoxy group in ’s analog, which is electron-deficient due to the -CF₃ group. This difference impacts regioselectivity in reactions like Friedel-Crafts alkylation .

- Butene Backbone : The but-3-ene chain provides a conjugated diene system absent in analogs like 1-(tert-butyldimethylsilyloxy)-1-methoxyethene, making the target compound a candidate for Diels-Alder reactions to synthesize six-membered rings .

Comparative Data Table: Physicochemical Properties

| Property | Target Compound | ’s Iodinated Analog | ’s Methoxyethene |

|---|---|---|---|

| Molecular Weight | ~280 g/mol (estimated) | 472.4 g/mol | ~200 g/mol (estimated) |

| Key Functional Groups | TBS, furan, butene | TBS, -CF₃, iodine | TBS, methoxy, ethene |

| Stability (Hydrolytic) | High | Moderate (iodine may reduce stability) | High |

| Reactivity | Electrophilic substitution, Diels-Alder | Cross-coupling, SN2 | Protecting group cleavage |

Biological Activity

1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene is an organosilicon compound notable for its structural features, which include a tert-butyldimethylsilyloxy group and a furan moiety. This compound is primarily utilized in organic synthesis due to its unique reactivity and stability provided by the silyl ether functionality. The biological activity of this compound, while not extensively documented, can be inferred from studies on similar compounds containing furan rings, which are often associated with various pharmacological properties.

Pharmacological Properties of Furan Derivatives

Furans are recognized for their diverse biological activities, including:

- Anti-inflammatory effects : Compounds with furan structures have shown potential in reducing inflammation.

- Antimicrobial activity : Several furan derivatives exhibit efficacy against various microbial strains.

- Anticancer properties : Certain furan-containing compounds have been investigated for their ability to inhibit cancer cell proliferation.

The presence of the tert-butyldimethylsilyloxy group may enhance the stability and bioavailability of derivatives formed from 1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene, making them more suitable for therapeutic applications.

Case Studies and Research Findings

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) :

-

Cytotoxicity Studies :

- In studies involving related compounds, cytotoxicity was assessed across different cell lines. The results demonstrated that modifications in the furan structure significantly influenced biological activity, suggesting that 1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene may also possess notable cytotoxic properties against specific cancer cell lines .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)propanal | Contains a propanal group instead of butene | May exhibit different reactivity patterns |

| 4-(Tert-butyldimethylsilyloxy)butyne | Alkyne instead of alkene | Different electronic properties due to triple bond |

| 1-(Trimethylsilyloxy)-1-(furan-2-yl)-but-3-en | Trimethylsilyl group instead | More reactive towards hydrolysis |

This table illustrates how slight modifications to the silyl ether or furan structure can impact reactivity and biological activity, indicating the potential for developing new therapeutic agents based on these frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.